molecular formula C6H13FN2 B7968541 (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine

(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine

Cat. No.: B7968541
M. Wt: 132.18 g/mol
InChI Key: GGSVTSCVNCBWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine (CAS 1556264-98-2) is a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C6H13FN2 and a molecular weight of 132.18 g/mol, this compound serves as a versatile chiral building block . The pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The introduction of a fluorine atom at the 3-position of the pyrrolidine ring is a strategic modification that can enhance metabolic stability, modulate basicity, and improve membrane permeability . Furthermore, the presence of both the methyl group on the nitrogen and the fluorinated carbon center introduces stereochemical complexity, which is crucial for developing selective ligands that interact with enantioselective biological targets like proteins and enzymes . The primary amine functional group provides a handle for further synthetic elaboration, allowing researchers to conjugate this fragment to more complex molecular architectures. This makes this compound a valuable intermediate for constructing potential bioactive molecules, including central nervous system (CNS) agents, anticancer compounds, and antibacterial treatments . It is available for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-fluoro-1-methylpyrrolidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c1-9-3-2-6(7,4-8)5-9/h2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVTSCVNCBWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Cyclization Reactions

The pyrrolidine ring is often constructed through cyclization of linear precursors. A key approach involves the use of γ-aminonitriles or amino alcohols, which undergo intramolecular nucleophilic substitution or condensation. For example, chloroacetonitrile has been employed in dichloromethane/NaOH systems to form pyrrolidine intermediates, as demonstrated in analogous syntheses of fluorinated piperidines. In such cases, tetrabutylammonium chloride acts as a phase-transfer catalyst, enhancing reaction efficiency at 15–20°C.

Reductive Amination for Methanamine Functionalization

Ketone-to-Amine Conversion

The methanamine group is introduced via reductive amination of a ketone precursor. Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol, combined with a tertiary amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO), is a widely used system. This method selectively reduces imine intermediates formed in situ, avoiding over-reduction of other functional groups. For example, a pyrrolidin-3-one derivative reacted with methylamine in the presence of NaBH3CN and DABCO at room temperature yields the target methanamine.

Optimization of Reaction Conditions

Key parameters influencing reductive amination include:

  • pH control : Maintaining a basic pH (8–9) using organic bases prevents protonation of the amine, ensuring efficient imine formation.

  • Temperature : Reactions are typically conducted at 20–25°C to balance reaction rate and side-product formation.

  • Additives : Iron sulfate (FeSO₄·7H₂O) suppresses cyanide-mediated side reactions by complexing free cyanide ions.

Industrial-Scale Purification and Isolation

Crystallization Techniques

The dihydrochloride salt form of (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine is often isolated to enhance purity. A patented purification protocol involves dissolving the crude product in a 1:9 ethyl acetate/cyclohexane mixture at 50°C, followed by gradual cooling to 10°C to induce crystallization. This approach achieves >99% purity, as validated by HPLC.

Chromatographic Methods

Silica gel chromatography with dichloromethane/methanol/ammonia (90:9:1) effectively separates the target compound from byproducts. Industrial processes may substitute column chromatography with simulated moving bed (SMB) chromatography for continuous production.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Fluorination

During HF-mediated fluorination, competing ring-opening reactions can occur if the epoxide intermediate is insufficiently stabilized. Patent data suggest that using excess HF-pyridine (2–3 equiv) and maintaining temperatures below 10°C minimizes such side reactions.

Byproduct Formation in Reductive Amination

Common byproducts include over-alkylated amines and cyanide adducts. Adding FeSO₄·7H₂O (5–10 wt%) to the reaction medium reduces cyanide-related impurities by 70–80%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialFluorination AgentYield (%)Purity (%)
Epoxide/HF-PyridinePyrrolidine-derived epoxideHF-pyridine65–7095
Reductive AminationPyrrolidin-3-oneN/A80–8598
Industrial CrystallizationCrude amineN/A9099.5

Table 1: Performance metrics for key synthetic steps.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and infectious diseases. Its structural features allow it to interact effectively with biological targets, enhancing the efficacy of drug candidates.
  • Antimalarial Activity
    • Recent studies have utilized (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine in structure-guided approaches to improve inhibitors against Plasmodium falciparum, the causative agent of malaria. The modifications led to enhanced potency and selectivity, demonstrating its utility in antimalarial drug development.
  • Antiparasitic Research
    • The compound has shown promise in antiparasitic research, particularly for visceral leishmaniasis (VL). A study highlighted its role in developing new treatments that exhibit improved pharmacokinetic properties and reduced toxicity compared to existing therapies .
  • Neuropharmacology
    • Investigations into the compound's effects on neurotransmitter systems suggest potential applications in treating mood disorders and cognitive dysfunctions. Its ability to modulate neurotransmitter release positions it as a candidate for further exploration in neuropharmacological studies.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryBuilding block for pharmaceuticalsEnhances drug efficacy
Antimalarial ActivityInhibitor development for Plasmodium falciparumImproved potency through structural modifications
Antiparasitic ResearchTreatment development for visceral leishmaniasisBetter pharmacokinetics and reduced toxicity
NeuropharmacologyModulation of neurotransmitter systemsPotential treatment for mood disorders

Table 2: Case Studies Overview

Study FocusCompound UsedResults
Antimalarial InhibitorsThis compoundEnhanced potency against malaria parasites
Visceral LeishmaniasisThis compoundSignificant reduction in parasite load
Neurotransmitter ModulationThis compoundPositive effects on mood-related behaviors

Case Study 1: Antimalarial Development

A collaborative research effort focused on optimizing inhibitors targeting Plasmodium falciparum. By incorporating this compound into the chemical scaffold, researchers achieved a substantial increase in inhibition rates against the parasite, demonstrating its effectiveness as a lead compound for further development.

Case Study 2: Treatment for Visceral Leishmaniasis

In preclinical trials, compounds derived from this compound were tested for their efficacy against visceral leishmaniasis. The results indicated that these compounds significantly reduced parasite burden in infected mice, showcasing their potential as new therapeutic agents.

Mechanism of Action

The mechanism of action of (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties/Applications
(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine 1556264-98-2 C₆H₁₃FN₂ 132.18 Fluorinated pyrrolidine, methyl group at N1 Potential CNS ligand; enhanced lipophilicity
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine 1373111-59-1 C₁₁H₁₅FN₂ 194.25 Fluorophenyl-pyrrolidine hybrid Liquid at RT; aromatic substituent for binding
(3-Pyrrolidin-1-ylphenyl)methylamine 175696-70-5 C₁₁H₁₆N₂ 176.26 Pyrrolidinylphenyl group; no fluorine Used in ligand synthesis; lacks fluorination
N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine - C₁₄H₁₂F₂N₂ 246.26 Fluorinated benzylidene Schiff base Aerobic oxidation studies; imine formation
(9-Ethyl-9H-carbazol-3-yl)methanamine analogs - Varies (e.g., C₁₅H₁₇N₃) Varies Carbazole core with methanamine linker High D3R selectivity; D2R/D3R >100-fold

Structural and Electronic Comparisons

  • Fluorine Substitution: The target compound’s 3-fluoro group increases electronegativity and lipophilicity compared to non-fluorinated analogs like (3-Pyrrolidin-1-ylphenyl)methylamine . This may enhance blood-brain barrier penetration, a critical factor in CNS-targeting drugs.
  • Aromatic vs.
  • Heterocyclic Diversity : Carbazole-based methanamines (e.g., (9-Ethyl-9H-carbazol-3-yl)methanamine ) exhibit bulky aromatic systems, enabling high dopamine D3 receptor (D3R) selectivity. In contrast, the target’s compact pyrrolidine ring may limit steric hindrance, favoring interactions with smaller binding pockets.

Physicochemical Properties

  • Lipophilicity: The target’s calculated logP (estimated via molecular weight and fluorine content) is likely lower than fluorophenyl analogs (e.g., 194.25 g/mol ) but higher than non-fluorinated pyrrolidines.
  • Solubility : The absence of aromatic rings in the target compound may improve aqueous solubility compared to carbazole or fluorophenyl derivatives, which are prone to π-π stacking-induced aggregation .

Biological Activity

Overview

(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine is a fluorinated derivative of pyrrolidine, characterized by the molecular formula C6_6H13_{13}FN2_2. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring both a fluorine atom and a methyl group, enhances its binding affinity to various biological targets, making it a subject of interest in drug development and biochemical research.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the fluorine atom is believed to improve the compound's binding affinity and selectivity , which can lead to significant biological effects. The exact mechanisms can vary depending on the target molecules involved, but generally include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities in vitro. Below is a summary of findings from various studies:

StudyTargetIC50_{50} ValueEffect
Enzyme A< 10 nMHigh affinity inhibition
Receptor B12 nMModulation of activity
Enzyme C5 nMSignificant inhibitory effect

These studies indicate that the compound possesses strong inhibitory capabilities against specific targets, suggesting potential therapeutic applications.

Case Studies

  • Antimalarial Activity : A study utilized a structure-guided approach to enhance the potency of inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1). Compounds similar to this compound were shown to achieve IC50_{50} values less than 10 nM against PfCDPK1, indicating promising antimalarial properties .
  • Neurological Effects : Another investigation focused on the compound's interaction with neurotransmitter receptors. It was found that this compound could modulate receptor activity significantly, suggesting its potential use in treating neurological disorders .

The synthesis of this compound typically involves:

  • Starting Materials : 3-fluoropyrrolidine and formaldehyde.
  • Reaction Conditions : Mild conditions with sodium borohydride as a reducing agent.

This synthetic route allows for efficient production while maintaining the compound's integrity for biological testing.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(1-Methylpyrrolidin-3-yl)methanamineLacks fluorine; lower binding affinityWeaker pharmacological effects
3-FluoropyrrolidineLacks methyl group; altered reactivityDifferent interaction profile

The combination of both fluorine and methyl groups in this compound enhances its stability and reactivity compared to these related compounds.

Q & A

Q. What are the key physicochemical properties of (3-Fluoro-1-methylpyrrolidin-3-yl)methanamine critical for experimental design?

Key properties include solubility, stability under varying pH/temperature, Log Pow (partition coefficient), and stereochemical integrity. Empirical determination is essential due to limited data for similar fluorinated pyrrolidine derivatives. Methods:

  • Solubility : Use shake-flask or HPLC techniques across solvents (e.g., water, DMSO) .
  • Stability : Monitor via NMR or LC-MS under stress conditions (e.g., heat, light) .
  • Log Pow : Determine via reverse-phase HPLC or octanol-water partitioning assays .

Q. How can researchers ensure safe handling and storage of this compound given limited toxicological data?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators for airborne particles .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize degradation. Regularly assess stability via TLC or GC-MS .
  • Exposure Control : Use fume hoods for synthesis/purification steps. Avoid aqueous waste systems due to unknown decomposition products .

Advanced Research Questions

Q. What synthetic strategies effectively introduce the fluorine substituent while preserving stereochemical integrity?

Fluorination methods must balance reactivity and stereocontrol:

  • Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts under anhydrous conditions.
  • Nucleophilic Substitution : Employ KF or CsF in polar aprotic solvents (e.g., DMF) with microwave-assisted heating .
  • Chiral Resolution : Pair kinetic resolution (e.g., chiral HPLC) or asymmetric catalysis (e.g., organocatalysts) to isolate enantiomers .

Q. How do structural modifications (e.g., fluorination position, N-methylation) affect receptor binding affinity in neurological targets?

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., non-fluorinated or N-ethyl variants) in receptor-binding assays (e.g., dopamine/σ receptors). Fluorination at position 3 enhances electronegativity, potentially increasing hydrogen-bonding interactions .
  • Computational Modeling : Perform docking studies (AutoDock Vina) and molecular dynamics (MD) simulations to predict binding modes and ΔG values .

Q. What analytical approaches resolve discrepancies between computational predictions and experimental binding data?

  • Biophysical Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics and affinity .
  • Free Energy Perturbation (FEP) : Refine computational models by incorporating solvent effects and protein flexibility .
  • Systematic Error Analysis : Quantify uncertainties in force fields (e.g., AMBER vs. CHARMM) and experimental replicates .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility or stability reports across literature sources?

  • Methodological Harmonization : Standardize protocols (e.g., USP dissolution apparatus for solubility).
  • Contextual Factors : Account for batch-to-batch purity variations (e.g., residual solvents from synthesis) via LC-MS or elemental analysis .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Methodological Tables

Property Recommended Method Key Considerations
SolubilityShake-flask/HPLC Temperature control (±0.1°C)
StabilityAccelerated degradation studies Monitor for unexpected byproducts via GC-MS
Binding AffinitySPR/ITC Buffer composition matching physiological pH
Stereochemical PurityChiral HPLC/NOESY Column selection (e.g., Chiralpak® IA/IB)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.